Benzamide, N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-hydroxy-
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Overview
Description
Benzamide, N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-hydroxy- is a chemical compound with the molecular formula C16H15N3O. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-hydroxy- typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This could involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Benzamide, N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-hydroxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethyl-1H-benzimidazol-2-yl)benzamide
- N-(5,6-dimethyl-1H-benzimidazol-2-yl)benzenesulfonamide
- N-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide
Uniqueness
Benzamide, N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-hydroxy- is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in various applications.
Properties
CAS No. |
123199-80-4 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H15N3O2/c1-9-7-12-13(8-10(9)2)18-16(17-12)19-15(21)11-5-3-4-6-14(11)20/h3-8,20H,1-2H3,(H2,17,18,19,21) |
InChI Key |
OSGKOLJUZOPDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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